molecular formula C10H15N5O11P2 B119241 Guanosine 5'-diphosphate CAS No. 157420-46-7

Guanosine 5'-diphosphate

Cat. No.: B119241
CAS No.: 157420-46-7
M. Wt: 443.2 g/mol
InChI Key: QGWNDRXFNXRZMB-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guanosine-5’-diphosphate is a nucleoside diphosphate composed of the nucleoside guanosine and two phosphate groups. It is a key intermediate in various biochemical processes, particularly in the synthesis and metabolism of nucleic acids. Guanosine-5’-diphosphate plays a crucial role in cellular signaling and energy transfer within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanosine-5’-diphosphate can be synthesized through the enzymatic phosphorylation of guanosine-5’-monophosphate. This process involves the use of specific kinases that facilitate the addition of a phosphate group to guanosine-5’-monophosphate, resulting in the formation of guanosine-5’-diphosphate .

Industrial Production Methods: In industrial settings, guanosine-5’-diphosphate is often produced using recombinant Escherichia coli strains. These strains are genetically engineered to overexpress enzymes involved in the biosynthetic pathway of guanosine nucleotides. The production process typically involves fed-batch fermentation, where the growth conditions are optimized to maximize the yield of guanosine-5’-diphosphate .

Chemical Reactions Analysis

Enzymatic Conversion Reactions

GDP participates in reversible phosphorylation and nucleotide exchange processes central to cellular metabolism. Key reactions include:

a. GTP-GDP Interconversion
GDP is phosphorylated to GTP via nucleoside diphosphate kinases (NDPKs):
ATP GDPADP GTP\text{ATP GDP}\leftrightarrow \text{ADP GTP}
This reaction maintains cellular GTP pools for protein synthesis and G-protein signaling .

b. Pyrophosphoryl Transfer
In Pseudomonas aeruginosa, GDP undergoes pyrophosphoryl exchange with ATP:
ATP GDPAMP Guanosine 3 5 bis diphosphate \text{ATP GDP}\rightarrow \text{AMP Guanosine 3 5 bis diphosphate }
This reaction is catalyzed by enzymes like ApaH (EC 3.6.1.17), which also hydrolyzes bis(5'-nucleosyl) tetraphosphates .

Hydrolysis and Dephosphorylation

GDP breakdown is mediated by phosphatases and hydrolases:

Reaction Enzyme Products Organism Source
GDP + H₂O → GMP + PhosphateGuanosine-diphosphatase (GDA1)GMP, PhosphateSaccharomyces cerevisiae
ppGpp → GDP + PyrophosphatespoT-associated hydrolaseGDP, PPiEscherichia coli
  • The E. coli spoT hydrolase releases pyrophosphate (PPi) from guanosine tetraphosphate (ppGpp), yielding GDP .

  • Sodium pyrophosphate (4 mM) inhibits GDP degradation in the absence of ATP analogs .

Role in Biosynthetic Pathways

GDP serves as a substrate in carbohydrate and cofactor biosynthesis:

a. Mannose Activation
GDP-mannose is synthesized via:
GDP D Mannose 1 phosphateGDP mannose Phosphate\text{GDP D Mannose 1 phosphate}\rightarrow \text{GDP mannose Phosphate}
This reaction is critical for glycoprotein and cell wall polysaccharide formation .

b. Sulfate Activation
In sulfate assimilation:
ATP Sulfate GDPAdenylyl sulfate GDP Pyrophosphate\text{ATP Sulfate GDP}\rightarrow \text{Adenylyl sulfate GDP Pyrophosphate}
Catalyzed by sulfate adenylyltransferase (CysD, EC 2.7.7.4), this pathway integrates sulfur metabolism .

Degradation in Stress Responses

Under oxidative stress, GDP derivatives modulate neuroprotection:

  • Guanosine (derived from GDP hydrolysis) activates PI3K/Akt and MAPK pathways, counteracting ROS and apoptosis in neuronal cells .

  • In ischemia models, GDP breakdown products enhance glutamate uptake via BK channel activation, mitigating excitotoxicity .

Structural and Kinetic Data

  • Molecular Weight : 443.20 g/mol (C₁₀H₁₅N₅O₁₁P₂) .

  • Reaction Inhibitors : Sodium pyrophosphate (IC₅₀ = 4 mM) blocks GDP hydrolysis in E. coli .

  • Enzyme Specificity :

    • P. aeruginosa ApaH hydrolyzes diadenosine tetraphosphate symmetrically (Km = 12 μM) .

    • Yeast GDA1 operates at pH 6.5–7.5, with optimal activity in Golgi lumen .

Industrial and Pharmacological Relevance

  • GDP derivatives are used in enzymatic synthesis of nucleotide sugars for glycoengineering .

  • Sodium salts of GDP (e.g., CID 136941668) enhance solubility for in vitro studies .

This synthesis highlights GDP's versatility in biochemical systems, from energy metabolism to stress adaptation. Further research on its enzyme kinetics and therapeutic potential remains a priority.

Scientific Research Applications

Signal Transduction

GDP plays a crucial role in the regulation of G-proteins, which are pivotal in cellular signaling pathways. It acts as a substrate for nucleotide exchange and is involved in the modulation of adenylate cyclase activity.

  • G-Protein Modulation : GDP binds to G-proteins, influencing their ability to activate downstream effectors. Studies have shown that GDP binding is reversible and specific for guanine nucleotides, with significant implications for signal transduction mechanisms .
  • Adenylate Cyclase Activity : GDP can inhibit adenylate cyclase when bound to G-proteins, affecting cyclic AMP levels within cells. This modulation is essential for various physiological responses, including hormone signaling and neurotransmission .

Therapeutic Applications

Recent research has identified GDP's potential as a therapeutic agent, particularly in conditions related to iron metabolism and inflammation.

  • Anemia of Inflammation (AI) : A study demonstrated that liposome-encapsulated GDP could inhibit NF-κB activation in macrophages, leading to reduced interleukin-6 (IL-6) secretion. This mechanism helps mitigate the inflammatory response associated with AI by stabilizing iron homeostasis .
  • Hepcidin Inhibition : GDP has been identified as a promising inhibitor of hepcidin, a key regulator of iron absorption. By stabilizing ferroportin (FPN), GDP enhances iron efflux from cells, showing potential for treating AI .

Experimental Uses

In laboratory settings, GDP is utilized extensively to study various biochemical processes and mechanisms.

  • GTPase Studies : GDP serves as a substrate for studying the kinetics of GTPases associated with G-protein-coupled receptors (GPCRs). Its interactions provide insights into receptor signaling and cellular responses .
  • Cell Signaling Research : Researchers employ GDP to investigate its effects on ion channels and other signaling pathways. For instance, it has been shown to reactivate K+ channels under specific conditions, demonstrating its role in modulating membrane potential .

Case Study 1: Liposome-Encapsulated GDP in AI

A study involving mice with AI showed that liposome-encapsulated GDP significantly improved hemoglobin levels and iron absorption by inhibiting hepcidin-mediated FPN degradation. This finding highlights GDP's potential as a novel therapeutic agent for managing AI effectively .

Case Study 2: GDP's Role in Neuronal Signaling

Research indicated that guanosine 5'-O-thiodiphosphate (a stable analog of GDP) acts as a partial agonist for adenylate cyclase stimulation in neuronal tissues. This suggests that GDP analogs could be used to explore neuronal signaling mechanisms further .

Data Summary Table

Application AreaDescriptionKey Findings
Signal TransductionModulates G-protein activity and adenylate cyclaseInhibits adenylate cyclase activity via G-proteins
Therapeutic PotentialInhibitor of hepcidin; treatment for anemia of inflammationEnhances iron absorption; stabilizes FPN
Experimental UsesSubstrate for GTPases; studies on ion channelsReactivates K+ channels; aids GPCR studies
Case Study - AILiposome-encapsulated GDP improves hemoglobin levelsCorrects anemia-related parameters in mice
Case Study - NeuronalPartial agonist effects on neuronal adenylate cyclaseExplores neuronal signaling pathways

Mechanism of Action

Guanosine-5’-diphosphate exerts its effects primarily through its role as a regulator of GTPases. GTPases cycle between an active GTP-bound state and an inactive guanosine-5’-diphosphate-bound state. This cycling is crucial for the regulation of various cellular processes, including signal transduction, cytoskeletal rearrangements, and gene expression . Guanosine-5’-diphosphate binds to GTPases, causing a conformational change that inactivates the enzyme and terminates the signaling event .

Comparison with Similar Compounds

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWNDRXFNXRZMB-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90163254
Record name Guanosine diphosphate
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Molecular Weight

443.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Guanosine diphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001201
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

146-91-8, 157420-46-7
Record name GDP
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Record name Guanosine diphosphate
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Record name Guanosine-5'-Diphosphate
Source DrugBank
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Record name Guanosine diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanosine diphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001201
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Guanosine 5'-diphosphate
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Guanosine 5'-diphosphate
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Guanosine 5'-diphosphate
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Guanosine 5'-diphosphate
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Guanosine 5'-diphosphate
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Guanosine 5'-diphosphate

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